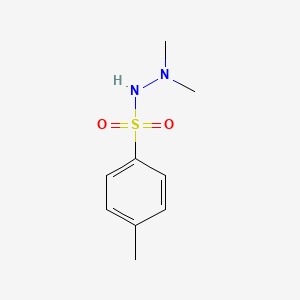
Ethyl 4-(dimethylamino)-b-oxo-benzenepropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(dimethylamino)-b-oxo-benzenepropanoate is an organic compound with the molecular formula C13H17NO3. It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, a dimethylamino group, and a keto group on a benzene ring. This compound is known for its applications in various fields, including organic synthesis, photoinitiation, and as an intermediate in pharmaceutical manufacturing.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-(dimethylamino)-b-oxo-benzenepropanoate can be synthesized through several methods. One common approach involves the esterification of 4-(dimethylamino)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of 4-(dimethylamino)benzoyl chloride with ethyl alcohol. This reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of automated systems for temperature and pH control is common to achieve consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(dimethylamino)-b-oxo-benzenepropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 4-(dimethylamino)benzoic acid.
Reduction: Formation of ethyl 4-(dimethylamino)-b-hydroxy-b-oxo-benzenepropanoate.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Ethyl 4-(dimethylamino)-b-oxo-benzenepropanoate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 4-(dimethylamino)-b-oxo-benzenepropanoate primarily involves its role as a photoinitiator. Upon exposure to UV light, the compound undergoes a photochemical reaction that generates free radicals. These free radicals initiate the polymerization of unsaturated prepolymers, leading to the formation of cross-linked polymer networks. This process is crucial in applications such as UV-curable coatings and inks.
Comparación Con Compuestos Similares
Ethyl 4-(dimethylamino)-b-oxo-benzenepropanoate can be compared with other similar compounds, such as:
Ethyl 4-(dimethylamino)benzoate: Similar in structure but lacks the keto group, making it less reactive in certain photoinitiation processes.
4-(Dimethylamino)benzaldehyde: Contains an aldehyde group instead of an ester group, leading to different reactivity and applications.
2-Ethylhexyl 4-(dimethylamino)benzoate: Used as a UV filter in sunscreens, highlighting its application in personal care products.
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and versatility in various applications.
Propiedades
IUPAC Name |
ethyl 3-[4-(dimethylamino)phenyl]-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-4-17-13(16)9-12(15)10-5-7-11(8-6-10)14(2)3/h5-8H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVBUQAAXRNQIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(C=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[2-(2,6-Dioxocyclohexylidene)-2-(pyrrolidin-1-yl)ethyl]piperidine-2,6-dione](/img/structure/B2519847.png)
![2,2,2-trichloro-1-[1-methyl-4-(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]ethan-1-one hydrobromide](/img/structure/B2519850.png)

![2-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2519854.png)



![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide](/img/structure/B2519859.png)
![2-[(E)-2-(2-nitrophenyl)vinyl]quinoline](/img/structure/B2519860.png)
